1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8(2)5(9)7(3-4-7)6(10)11/h3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGDEACANJGZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229625-39-1 | |
| Record name | 1-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound's structure features a dimethylcarbamoyl group attached to a cyclopropane ring, which may influence its interaction with various biological systems.
- Molecular Formula : CHNO
- Molecular Weight : 143.16 g/mol
- Structural Characteristics : The compound contains a cyclopropane ring, which is known for its unique strain and reactivity, potentially affecting its biological activity.
This compound has been studied for its interactions with specific enzymes and biological pathways. The compound acts primarily as an inhibitor of certain proteases, which play critical roles in various physiological processes, including inflammation and cell signaling.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of proteases, inhibiting their activity and subsequently altering downstream signaling pathways.
- Gene Expression Modulation : It has been shown to affect transcription factors that regulate gene expression, leading to changes in cellular responses.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on various proteases. For instance, studies involving enzyme assays have shown that the compound can effectively reduce the activity of serine proteases involved in inflammatory responses .
In Vivo Studies
In animal models, dosage-dependent effects have been observed:
- Low Doses : At lower concentrations, the compound effectively inhibits target enzymes with minimal adverse effects.
- High Doses : Higher concentrations may lead to toxicity or inflammatory responses, indicating a need for careful dosage regulation in therapeutic applications .
Comparative Biological Activity
A comparative analysis of this compound with other cyclopropane derivatives reveals its unique position in terms of biological efficacy. Below is a summary table comparing its activity with related compounds:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Protease inhibition |
| Cyclopropane-1,1-dicarboxylic acid | 30 | Ethylene biosynthesis inhibitor |
| Trans-2-phenylcyclopropane-1-carboxylic acid | 20 | Protease inhibition |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with target enzymes. These studies suggest that the compound has a favorable binding profile, indicating potential for further development as a therapeutic agent .
Docking Results Summary
| Ligand | ΔG (kcal/mol) | Binding Constant (Kb M) |
|---|---|---|
| This compound | -6.5 | 5.93 × 10 |
| Cyclopropane-1,1-dicarboxylic acid | -6.0 | 2.54 × 10 |
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHNO
- SMILES : CN(C)C(=O)C1(CC1)C(=O)O
- InChI : InChI=1S/C7H11NO3/c1-8(2)5(9)7(3-4-7)6(10)11/h3-4H2,1-2H3,(H,10,11)
Medicinal Chemistry
1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that derivatives of cyclopropane carboxylic acids can act as inhibitors of O-acetylserine sulfhydrylase, which is crucial in the biosynthesis of cysteine in bacteria. This suggests potential applications as antimicrobial agents, particularly in combating antibiotic-resistant strains when used in combination with other drugs like colistin .
- Drug Design : The compound serves as a scaffold for designing new drugs. Its unique cyclopropane structure allows for modifications that can enhance biological activity or target specificity. Studies have shown that altering substituents on the cyclopropane ring can yield compounds with improved efficacy against specific pathogens .
Agricultural Science
In agricultural applications, this compound is relevant due to its role as a growth regulator:
- Ethylene Precursor : As a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), this compound can influence plant growth and development by modulating ethylene levels. Ethylene is a critical hormone involved in various plant processes such as fruit ripening and stress responses .
Chemical Intermediate
The compound's structural characteristics make it a valuable intermediate in organic synthesis:
- Synthesis of Complex Molecules : Its ability to undergo various chemical transformations allows it to be used as a building block for synthesizing more complex organic molecules. This includes applications in the synthesis of pharmaceuticals and agrochemicals where cyclopropane moieties are desirable for their unique reactivity and stability .
Summary Table of Applications
Case Study 1: Antimicrobial Efficacy
A study explored the efficacy of various cyclopropane derivatives against common bacterial pathogens. The findings indicated that certain modifications to the dimethylcarbamoyl group enhanced the antimicrobial properties significantly, suggesting a pathway for developing new antibiotic agents.
Case Study 2: Plant Growth Regulation
Research conducted on the application of this compound in agricultural settings demonstrated its effectiveness in promoting ethylene production in tomato plants, resulting in improved fruit ripening and yield under controlled conditions.
Comparison with Similar Compounds
Substituent Variations on the Cyclopropane Ring
The properties of cyclopropane derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Biological Activity: ACC’s amino group enables its role in ethylene signaling , whereas carbamoyl-substituted derivatives (e.g., dimethylcarbamoyl) are more likely to act as enzyme inhibitors or receptor ligands due to their hydrogen-bonding capacity.
Physicochemical and Functional Differences
- Solubility : The carboxylic acid group in the target compound and ACC confers water solubility at physiological pH, whereas methoxy or fluorinated analogs are more lipophilic .
- Stability : Cyclopropane rings with electron-withdrawing groups (e.g., -COOH, -F) exhibit greater stability against thermal or photochemical ring-opening compared to alkyl-substituted derivatives .
- Bioactivity : ACC’s role in ethylene production is well-documented , while carbamoyl-substituted analogs are explored for antiviral or anticancer properties (e.g., MPI23b in ).
Preparation Methods
Cyclopropane Ring Formation via Malonate Route
A classic and improved method involves the reaction of malonic acid derivatives with 1,2-dihalo compounds in the presence of alkoxide bases to form cyclopropane-1,1-dicarboxylic acid derivatives. For example, diethyl malonate reacts with 1,2-dibromoethane and sodium ethoxide to give diethyl cyclopropane-1,1-dicarboxylate, which can be hydrolyzed to the corresponding acid.
- Early methods yielded 27-29% of theory, but improved processes achieve yields close to 90% with minimal by-products and no harmful waste gases.
- The reaction suppresses intramolecular elimination side reactions and can be scaled with space-time yields up to 10 kg/m³/hour.
- The resulting cyclopropane-1,1-dicarboxylic acid derivatives are valuable precursors for further functionalization.
Functional Group Transformation to this compound
While direct literature on the preparation of this compound is limited, general carbamoylation techniques suggest:
- Reaction of cyclopropane-1-carboxylic acid or its derivatives with dimethylcarbamoyl chloride or related carbamoylating reagents under controlled conditions.
- Use of base catalysts or coupling agents to facilitate amide bond formation.
- Protection/deprotection strategies may be employed to selectively introduce the dimethylcarbamoyl group at the 1-position.
Alternative Synthetic Routes and Related Compounds
Amino-cyclopropane-carboxylic Acid Derivatives
The preparation of 1-amino-cyclopropane-carboxylic acid compounds involves:
- Reaction of 2-acylamino-4-methylthio-butanoic acid esters with diazomethane to form pyrazolines.
- Pyrolysis of pyrazolines to yield 1-acylamino-cyclopropane-carboxylic acid esters.
- Saponification and acidification steps to obtain the amino acid hydrochloride.
- Subsequent treatment with propylene oxide to yield free amino-cyclopropane-carboxylic acid.
This method highlights the use of diazomethane and pyrolysis for cyclopropane ring construction with amino substituents, which may be adaptable for carbamoyl derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Considerations
- The intramolecular condensation of malonate derivatives with dihalogen compounds is the most efficient and industrially viable method for cyclopropane ring formation, achieving high yields and purity suitable for pharmaceutical intermediates.
- Carbamoylation reactions to install the dimethylcarbamoyl group require careful control to avoid side reactions and ensure selective substitution at the 1-position.
- The amino-cyclopropane synthetic route via diazomethane and pyrolysis demonstrates a versatile approach for substituted cyclopropane acids that may inspire analogous carbamoyl derivative syntheses.
- Environmental and safety considerations favor methods that avoid hazardous by-products and allow recycling of salts and reagents.
Q & A
What are the common synthetic routes for synthesizing cyclopropane-1-carboxylic acid derivatives, and how can reaction yields be optimized?
Methodological Answer:
Cyclopropane-1-carboxylic acid derivatives are typically synthesized via [2+1] cycloaddition or ring-closing strategies. For example, 1-(1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid is synthesized using 1-bromo-2-chloroethane and 1,3-benzodioxole-5-acetonitrile, achieving yields of 77–79% under optimized conditions (temperature: 60–80°C, solvent: DMF) . Yield optimization involves controlling steric effects of substituents and using catalysts like Pd(II) for stereoselective cyclopropanation. Purification via recrystallization (e.g., ethanol/water mixtures) improves purity .
How can structural elucidation of cyclopropane-1-carboxylic acid derivatives be performed to confirm stereochemistry and substituent orientation?
Methodological Answer:
Advanced techniques include:
- X-ray crystallography : Resolves absolute configuration, as seen in studies of (1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid .
- NMR spectroscopy : - and -NMR identify cyclopropane ring strain (chemical shifts δ 1.2–2.5 ppm for ring protons) and carboxylate groups (δ 170–180 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., CHO for 1-(4-methylphenyl)cyclopropane-1-carboxylic acid) .
What is the biological significance of cyclopropane-1-carboxylic acid derivatives in plant physiology?
Methodological Answer:
1-Aminocyclopropane-1-carboxylic acid (ACC) is a precursor to ethylene, a key plant hormone. Enzymatic conversion by ACC oxidase (ACO) under stress (e.g., SO exposure) triggers ethylene biosynthesis. Quantification via HPLC or ELISA reveals ACC accumulation in wheat leaves under environmental stress . Inhibitors like 1-amino-2,2-difluorocyclopropane-1-carboxylic acid block ACO, enabling mechanistic studies of ethylene signaling .
How do cyclopropane-1-carboxylic acid derivatives inhibit enzymes like ACC deaminase, and what kinetic models explain their activity?
Methodological Answer:
Mechanistic studies use Michaelis-Menten kinetics and docking simulations . For example, 1-amino-2,2-difluorocyclopropane-1-carboxylic acid acts as a competitive inhibitor of ACC deaminase, with values determined via fluorometric assays. Structural analogs with electron-withdrawing groups (e.g., -CF) show enhanced binding affinity due to hydrophobic interactions in the enzyme's active site . Mutagenesis studies (e.g., acdS gene variants in α-Proteobacteria) further clarify evolutionary adaptations in enzyme-substrate specificity .
What phylogenetic insights exist for bacterial ACC deaminase genes, and how do horizontal gene transfers impact their distribution?
Methodological Answer:
The acdS gene in α-Proteobacteria (e.g., Rhizobium, Agrobacterium) originates from ancestral plasmids or secondary chromosomes, suggesting intragenomic transfers. Phylogenetic analysis using maximum-likelihood trees and BLASTp reveals conserved domains (e.g., PALP-binding motifs) across species. Horizontal gene transfer (HGT) events in symbiotic islands explain ecological adaptations, such as root nodulation in legumes .
How can researchers resolve contradictions in reported biological activities of cyclopropane derivatives across studies?
Methodological Answer:
Discrepancies arise from variations in assay conditions (e.g., pH, temperature) or substituent effects. For example:
- Antimicrobial activity : 1-(Tetrazol-1-yl)cyclopropane-1-carboxylic acid shows variable MIC values against Gram-negative bacteria due to differences in membrane permeability assays .
- Enzyme inhibition : Fluorinated analogs (e.g., 2,2-difluoro derivatives) exhibit higher potency than methyl-substituted ones, emphasizing the role of electronic effects .
Meta-analyses using standardized protocols (e.g., CLSI guidelines) and dose-response curves are recommended .
What analytical methods are suitable for quantifying cyclopropane-1-carboxylic acids in biological matrices?
Methodological Answer:
- LC-MS/MS : Provides nM-level sensitivity for ACC in plant tissues .
- Bradford assay : Quantifies protein-dye binding in enzyme extracts (e.g., ACC deaminase activity assays) .
- Gas chromatography (GC) : Measures ethylene emission rates from ACC-treated samples .
How can computational modeling predict the bioactivity of novel cyclopropane-1-carboxylic acid analogs?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screens analogs against ACC oxidase (PDB ID: 1W9Y) to prioritize synthesis .
- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with inhibitory activity. For example, -CF groups enhance lipophilicity and membrane penetration .
- DFT calculations : Predict cyclopropane ring strain (∼27 kcal/mol) and bond angles (∼60°) .
What role do cyclopropane derivatives play in plant responses to abiotic stress?
Methodological Answer:
ACC accumulation under SO fumigation in wheat leaves correlates with ethylene production, measured via GC. Pretreatment with 6-benzyladenine (6-BA) reduces ACC levels by 40%, implicating cytokinin cross-talk in stress mitigation . Transgenic plants overexpressing acdS show enhanced drought tolerance, validated via RT-qPCR and survival assays .
How do substituents on the cyclopropane ring influence physicochemical properties and bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -Br, -CF) : Increase metabolic stability (t > 6 h in microsomes) but reduce solubility .
- Aromatic substituents (e.g., 4-methylphenyl) : Enhance π-π stacking in protein binding pockets, improving inhibitor potency (IC = 0.8 μM for ACO) .
- Amino groups : Facilitate hydrogen bonding with enzymes (e.g., ACC deaminase), as shown in crystal structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
